Tris(2-chloroisopropyl) phosphate

Catalog No.
S569728
CAS No.
13674-84-5
M.F
C9H18Cl3O4P
M. Wt
327.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-chloroisopropyl) phosphate

CAS Number

13674-84-5

Product Name

Tris(2-chloroisopropyl) phosphate

IUPAC Name

tris(1-chloropropan-2-yl) phosphate

Molecular Formula

C9H18Cl3O4P

Molecular Weight

327.6 g/mol

InChI

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3

InChI Key

KVMPUXDNESXNOH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 1.6X10+3 mg/L at 25 °C

Synonyms

Tris(2-chloroisopropyl) Phosphate; Antiblaze 80; Antiblaze TMCP; Daltoguard F; Fyrol PCF; Hostaflam OP 820; Levagard PP; Levagard PP-Z; PUMA 4010; TCPP; Tolgard TMCP; Tris(1-methyl-2-chloroethyl) Phosphate; Tris(2-chloro-1-methylethyl) Phosphate;Tris

Canonical SMILES

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl

The exact mass of the compound Tris(1-chloro-2-propyl) phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.00 min water, 1.6x10+3 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Flame Retardancy Research:

TCIPP is primarily studied as a flame retardant, and research in this area focuses on:

  • Mechanism of action: Understanding how TCIPP interacts with materials to inhibit their burning .
  • Synergistic effects: Investigating how TCIPP interacts with other flame retardants to achieve better fire resistance .
  • Development of novel flame retardant materials: Using TCIPP as a base molecule to design new, safer, and more efficient flame retardants .

Environmental Science Research:

Due to its widespread use and potential for environmental contamination, TCIPP is also studied in the context of:

  • Environmental fate and transport: Understanding how TCIPP behaves in different environmental compartments (air, water, soil) and its potential for persistence and bioaccumulation .
  • Analytical methods development: Developing sensitive and accurate methods for detecting and measuring TCIPP in environmental samples .
  • Risk assessment: Evaluating the potential environmental and human health risks associated with TCIPP exposure .

Toxicology Research:

Concerns regarding the potential health effects of TCIPP have led to research on:

  • In vitro and in vivo studies: Investigating the effects of TCIPP exposure on various biological systems, including cell viability, gene expression, and organ function .
  • Mechanisms of toxicity: Understanding how TCIPP exposure can lead to adverse health effects .
  • Exposure assessment: Studying potential routes of human exposure to TCIPP and their associated risks .

Tris(1-chloro-2-propyl) phosphate is a chlorinated organophosphate compound with the molecular formula C9H18Cl3O4PC_9H_{18}Cl_3O_4P. It appears as a clear, colorless, and viscous liquid that is stable at ambient temperatures and exhibits low volatility. This compound is primarily utilized as a flame retardant, especially in polyurethane foams, due to its effective fire-retardant properties and ability to dissolve in organic solvents such as ethanol and acetone, while being insoluble in water .

The synthesis of tris(1-chloro-2-propyl) phosphate generally involves the reaction of phosphorous oxytrichloride with propylene oxide in the presence of a catalyst. This process typically yields a mixture of isomers, with the primary isomer constituting 50-85% of the total product. The reaction occurs in a closed reactor to minimize exposure to moisture and air, and the crude product undergoes washing and dehydration to eliminate impurities .

Recent studies have indicated that tris(1-chloro-2-propyl) phosphate can exhibit neurodevelopmental toxicity in aquatic organisms. For instance, exposure to zebrafish has been linked to abnormal locomotor behavior and developmental issues, suggesting potential risks associated with its use in consumer products . Furthermore, it has been observed that this compound can be effectively degraded through advanced oxidation processes, such as UV/H2O2 treatment, which mineralizes a significant portion of its organic content .

Tris(1-chloro-2-propyl) phosphate is synthesized through the following steps:

  • Reactants: Phosphorous oxytrichloride and propylene oxide.
  • Catalyst: A suitable catalyst is added to facilitate the reaction.
  • Reaction Environment: Conducted in a closed reactor to prevent moisture ingress.
  • Purification: The product is washed and dehydrated to remove acidic impurities and residual catalysts.
  • Isomer Distribution: The resulting mixture includes several isomers, primarily the tris(1-chloro-2-propyl) phosphate .

Tris(1-chloro-2-propyl) phosphate finds extensive applications primarily as a flame retardant in various materials:

  • Polyurethane Foams: Widely used in flexible and rigid foams due to its effectiveness in reducing flammability.
  • Polyvinyl Chloride (PVC): Used in limited quantities for enhancing fire resistance.
  • Ethylene Vinyl Acetate (EVA): Also incorporated into EVA formulations for similar purposes .

Studies have shown that tris(1-chloro-2-propyl) phosphate interacts with biological systems, notably affecting neurodevelopment in aquatic species. The compound's exposure leads to significant behavioral changes in zebrafish, indicating potential risks for organisms exposed to environments contaminated with this chemical . Additionally, its degradation products following UV treatment have been studied for their toxicity profiles, further emphasizing the importance of understanding its environmental impact .

Tris(1-chloro-2-propyl) phosphate shares structural similarities with other organophosphate flame retardants. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
Tris(1-chloro-2-propyl) phosphateC9H18Cl3O4PC_9H_{18}Cl_3O_4PFlame retardantLow volatility; effective in polyurethane foams
Tris(2-chloroethyl) phosphateC6H12Cl3O4PC_6H_{12}Cl_3O_4PFlame retardantMore soluble in water; different toxicity profile
Tris(2-chloropropyl) phosphateC9H18Cl3O4PC_9H_{18}Cl_3O_4PFlame retardantSimilar structure but different isomer distribution
Bis(1-chloro-2-propyl)-2-chloropropyl phosphateC12H24Cl4O4PC_{12}H_{24}Cl_4O_4PFlame retardantHigher chlorine content; different physical properties

Tris(1-chloro-2-propyl) phosphate stands out due to its specific application as a flame retardant while maintaining low volatility and stability under various conditions .

Synthesis Methodologies and Production Processes

The industrial synthesis of Tris(1-chloro-2-propyl) phosphate primarily involves the reaction of phosphorus oxychloride with propylene oxide in the presence of catalytic agents [1] [2]. This exothermic process is conducted in closed reactors to control volatile intermediates and ensure safety. Lewis acid catalysts, such as aluminum chloride or zinc chloride, are typically employed to accelerate the reaction kinetics and improve yield [2]. Post-reaction purification steps include neutralization with aqueous alkali solutions to remove acidic byproducts, followed by dehydration to achieve a final product purity of 75 ± 10% [1] [5]. Major impurities, such as bis(1-chloro-2-propyl)-2-chloropropyl phosphate (20–30%) and bis(2-chloropropyl)-1-chloro-2-propyl phosphate (3–5%), are inherent to the process but do not significantly impair flame-retardant performance [5].

Recent advancements in synthetic protocols aim to address challenges such as product discoloration. For instance, optimizing the molar ratio of phosphorus oxychloride to propylene oxide to 1:3.5–5.1 reduces the formation of chromophoric byproducts, yielding a final product with a platinum-cobalt color index below 50 [2]. The table below summarizes key parameters from patented synthesis protocols:

ExampleColor Index (Pt-Co)Yield (%)Acid Number (mg KOH/g)
15099.620.043
24099.570.040
33099.520.038

Data sourced from patent CN102887917A [2].

Continuous production methods have also been developed to enhance scalability, though batch processes remain prevalent due to their flexibility in accommodating varying feedstock qualities [5].

Applications in Polyurethane Foam Industries

Tris(1-chloro-2-propyl) phosphate serves as a dominant flame retardant in both rigid and flexible polyurethane foams, particularly in spray-applied formulations used for insulation [1] [6]. Its compatibility with polyol blends and ability to stabilize foam matrices during polymerization make it indispensable in producing bar-shaped or lump-shaped foams [5]. Typical incorporation rates range from 10 to 15 parts per hundred resin (phr), depending on the required fire resistance and foam density [5].

In rigid polyurethane foams, the compound reduces peak heat release rates by forming a protective char layer upon exposure to flames, thereby delaying ignition [6]. Flexible foams used in furniture and automotive seating benefit from its plasticizing effects, which maintain foam resiliency while meeting stringent flammability standards such as CAL TB 117 [1].

Utilization in Construction Materials

The construction sector leverages Tris(1-chloro-2-propyl) phosphate in spray polyurethane foam (SPF) insulation, a material prized for its high R-value and air-sealing properties [6]. By integrating the flame retardant into SPF formulations, manufacturers achieve compliance with building codes mandating fire resistance in wall cavities and roofing systems. Field studies indicate that SPF containing Tris(1-chloro-2-propyl) phosphate exhibits minimal off-gassing under ambient conditions, ensuring long-term stability in enclosed spaces [6].

Textile and Consumer Product Applications

Though less documented than polyurethane applications, Tris(1-chloro-2-propyl) phosphate finds niche uses in textiles and consumer goods. It is incorporated into adhesives and coatings applied to synthetic fabrics to enhance fire resistance without compromising flexibility [1]. Additionally, the compound serves as a binder in resin systems for laminated consumer products, where its low volatility ensures durability under thermal stress [5].

Tris(1-Chloro-2-Propyl) Phosphate as a Replacement for Legacy Flame Retardants

The phase-out of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), has driven adoption of Tris(1-chloro-2-propyl) phosphate in applications requiring halogenated alternatives [4]. Regulatory assessments under frameworks like the EU’s REACH program classify the compound as a lower-priority substance for further restriction, citing controlled workplace exposure and established risk management measures [3] [4]. Its dual phosphorus-chlorine mechanism offers comparable efficacy to tris(2-chloroethyl) phosphate (TCEP) while avoiding the latter’s association with neurotoxicity [1] [5].

Tris(1-chloro-2-propyl) phosphate enters the environment through multiple pathways, primarily related to its widespread use as a flame retardant in various consumer and industrial products. The primary emission sources include manufacturing facilities, foam production operations, and consumer product applications [1] [2].

Manufacturing and Industrial Sources

Manufacturing processes represent a controlled emission source, with production facilities employing closed-system operations and tail gas scrubber systems to minimize environmental releases [1]. During foam production, emissions are controlled below statutory airborne standards through closed-system manufacturing processes designed to prevent occupational exposure to isocyanates, which simultaneously controls releases of other chemicals including Tris(1-chloro-2-propyl) phosphate [1]. The estimated release rate during handling of liquid raw materials at room temperature is approximately 0.01%, representing minimal environmental impact from direct manufacturing operations [1].

Consumer Product Release Pathways

Consumer products constitute the most significant source of environmental release. Tris(1-chloro-2-propyl) phosphate is not chemically bound to polymer matrices and readily migrates from treated products into the surrounding environment [3]. This migration occurs through multiple mechanisms including volatilization from building insulation materials, leaching during product use, and physical wear and tear of treated materials [4] [5].

Textile applications present particularly significant release pathways. Studies on children's sleepwear demonstrate that approximately 37% of the flame retardant is lost after 20 washings, with most losses occurring within the first ten wash cycles [2]. This represents a direct pathway for chemical release into wastewater systems and subsequent environmental distribution.

Waste Management and Treatment Systems

Wastewater treatment plants serve as both emission sources and potential removal mechanisms. These facilities typically achieve 55-80% removal rates for most organophosphate esters, though chlorinated variants like Tris(1-chloro-2-propyl) phosphate exhibit lower removal efficiencies [6]. The elimination rate in sewage treatment plants is approximately 20% according to SIMPLETREAT modeling, indicating significant potential for environmental release through treated effluent discharge [1].

Indoor Environmental Transport Dynamics

Indoor environments represent critical exposure scenarios due to the widespread use of Tris(1-chloro-2-propyl) phosphate in building materials, furniture, and consumer products. Indoor air concentrations consistently exceed outdoor levels, with studies reporting indoor concentrations approximately eight times higher than outdoor environments [5].

Indoor Air Transport Mechanisms

The compound exhibits low volatility at ambient temperatures, with vapor pressure less than 2 mmHg at 25°C [1]. However, temperature-dependent volatilization from treated materials contributes to indoor air contamination. Indoor air concentrations average 635 ng/m³, with household dust containing concentrations up to 224 μg/g [5]. The transport from treated products occurs through direct volatilization and particle-bound transport mechanisms.

Hand-to-Mouth Transfer Pathways

Dermal contact with treated surfaces and subsequent hand-to-mouth transfer represents a significant exposure pathway, particularly for children. Higher hand wipe flame retardant levels correlate with contact frequency of electronic devices and other products containing elevated concentrations of these substances [5]. Textiles and fabrics serve as important emission sources, with compounds migrating from treated materials into the atmosphere and subsequently transferring through direct contact [5].

Dust-Mediated Transport

Household dust serves as both a sink and source for Tris(1-chloro-2-propyl) phosphate, with concentrations reaching 224 μg/g in residential environments [5]. This dust-mediated transport facilitates redistribution throughout indoor environments and represents a persistent exposure source even after removal of primary emission sources.

Partitioning Behavior in Environmental Compartments

The environmental distribution of Tris(1-chloro-2-propyl) phosphate is governed by its physicochemical properties, particularly its octanol-water partition coefficient (Log Pow = 2.59-3.33) and limited water solubility (0.11% at 25°C) [1] [2].

Aquatic System Partitioning

In aquatic environments, the compound exhibits limited water solubility but significant persistence. Surface water concentrations range from 0.05-10 μg/L, with detection in various water bodies including rivers, lakes, and marine environments [2]. The low Henry's Law constant (Log H < 0) indicates minimal volatilization from water surfaces, promoting persistence in aquatic systems [1].

Sediment concentrations range from 83-4552 ng/g dry weight, with higher concentrations observed in areas receiving direct wastewater discharge or industrial effluent [7]. The compound's affinity for sediment organic matter facilitates long-term persistence in benthic environments, where it serves as a continuing source of contamination.

Soil-Water Partitioning

Soil contamination levels vary significantly, with concentrations ranging from 14.5-401 μg/kg depending on proximity to emission sources and soil characteristics [8]. The compound's moderate Log Pow value suggests moderate soil sorption, though the exact partitioning behavior depends on soil organic matter content and pH conditions.

Atmospheric Partitioning

Atmospheric transport occurs primarily in the gas phase due to the compound's semi-volatile nature. The particle-phase partitioning fraction correlates positively with octanol-air partitioning coefficients but declines with increasing relative humidity [9]. Seasonal variations in partitioning behavior contribute to higher atmospheric concentrations during summer months compared to winter periods [9].

Leaching Processes from Consumer Products

Consumer products containing Tris(1-chloro-2-propyl) phosphate serve as continuous emission sources through various leaching mechanisms. These processes are influenced by environmental conditions, product characteristics, and usage patterns.

Temperature-Dependent Leaching

Higher temperatures enhance the release of organophosphate esters from treated materials, allowing local emissions to become more significant during warmer periods [10]. This temperature dependence affects seasonal exposure patterns and explains elevated concentrations observed during summer months in indoor environments.

Aqueous Leaching Mechanisms

Contact with water accelerates leaching processes, particularly evident in textile applications where washing cycles result in significant chemical release. The compound's limited water solubility (1.6 g/L at 20°C) constrains dissolution rates, but repeated aqueous contact facilitates cumulative losses over time [2].

Mechanical Wear and Abrasion

Physical wear and tear of treated materials contributes to environmental release through particle generation and surface degradation. This mechanism is particularly relevant for furniture foams, carpeting, and building materials subject to regular mechanical stress.

Physical Description

Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992)
Liquid
Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS]

Color/Form

Clear, colorless liquid

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

326.000829 Da

Monoisotopic Mass

326.000829 Da

Boiling Point

235-248 °C

Flash Point

greater than 200 °F (NTP, 1992)
218 - 220 °C (424 - 428 °F) - Open Cup

Heavy Atom Count

17

Density

Specific gravity: 1.29 at 25 °C

LogP

2.59 (LogP)
log Kow = 2.59

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, Phosphorous oxides, Hydrogen chloride gas

Melting Point

-42 °C

UNII

CRT22GFY70

GHS Hazard Statements

Aggregated GHS information provided by 707 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 707 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 701 of 707 companies with hazard statement code(s):;
H302 (99.86%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0092 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

13674-84-5

Absorption Distribution and Excretion

Radiolabeled dosing solutions were prepared by mixing the (14)C-radiolabeled tris(1-chloro-2-propyl)phosphate with the non-radiolabeled Fyrol PCF in a vehicle of ethanol, Emulphor and water. Dosing solutions were prepared and analyzed so that rats would receive approximately 0.5 mL (2mL/kg body weight) containing either 20 or 200 mg tris(1-chloro-2propyl) phosphate/kg body weight and 40 uCi of radiolabeled tris(1-chloro-2propyl) phosphate. Two study phases were performed. In the recovery phase animals were dosed and urine, feces and expired air were collected at 11 time intervals over 8 days. At least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. In the plasma phase animals were dosed and blood samples, urine and feces were collected at 18 predetermined intervals over 8 days. In both phases, at least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. Urine, feces, expired air, tissues and serial blood samples were collected and analyzed for total radioactivity... Tris (1-chloro-2-propyl) phosphate and its metabolites were rapidly eliminated following a single bolus dose in male and female rats. ...No difference was observed between sexes or between doses. A biphasic (plasma) elimination followed first order kinetics. While urinary excretion was identified as the primary route of elimination, the extent of elimination was dependent upon the amount administered and the route of administration. This was also true for fecal elimination. Urinary and fecal elimination were sex-independent with eighty-nine percent of the dose being eliminated by 72 hours. Total body burden at the end of eight days was less than 1%...
Radiolabelled (14)C-tris(1-chloro-2-propyl) phosphate (99 % pure by GC) was administered in a single oral dose of 16.4 mg/kg bw (0.05 mmol/kg) in olive oil to groups of 3-5 male Wistar rats. Absorption was calculated from the radioisotopic measurements of cumulative urinary excretion and cumulative exhalation 7 days post-exposure, and of the amount in blood and tissues of rats sacrificed at 3, 6, 12 hours as well as 1, 3 or 7 days following administration. Absorption of radiolabelled TMCPP was rapid. Radiolabel was detected throughout the body as early as 3 hours post-administration. At 7 days, 76 % of the administered oral dose had been excreted in the urine and in expired air or remained in the carcass. Another 22 % was excreted in the feces. TMCPP, however, undergoes enterohepatic circulation and it is not clear if this proportion includes unabsorbed TMCPP, TMCPP excreted in the bile, or both. Therefore, at least 76 % was absorbed following oral administration to rats.
(14)C-labelled TMCPP was administered in a single oral dose of 50 umol/ kg bw in olive oil to male Wistar rats. After 3 hours, the highest concentration of (14)C was found in the liver (29 nmol/g tissue) and the kidney (27 nmol/g tissue) followed by the lung (9 nmol/g tissue). The concentrations in blood, heart, spleen, brain, testis, adipose tissue and muscle were all below 4 nmol/g tissue.
Wistar rats were given 50 umol TMCPP/kg bw orally. Most of the (14)C-labelled TMCPP was excreted within 24 hours and by 7 days, less than 1 % remained in the tissues. Urinary excretion accounted for 67 %, fecal excretion for 22 %, and expired air for 8 % of the label. Also biliary excretion of (14)C-TMCPP was measured in cannulated rats for 48 hours following the same oral dose. Biliary radioactivity peaked within 2 hours of administration and after 48 hour, biliary excretion accounted for approximately 45 % of the administered dose.

Metabolism Metabolites

Radiolabeled dosing solutions were prepared by mixing the (14)C-radiolabeled tris(1-chloro-2-propyl)phosphate with the non-radiolabeled Fyrol PCF in a vehicle of ethanol, Emulphor and water. Dosing solutions were prepared and analyzed so that rats wou1d receive approximately 0.5 mL (2mL/kg body weight) containing either 20 or 200 mg tris(1-chloro-2propyl) phosphate/kg body weight and 40 uCi of radiolabeled tris(1-chloro-2propyl) phosphate. Two study phases were performed. In the recovery phase animals were dosed and urine, feces and expired air were collected at 11 time intervals over 8 days. At least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. In the plasma phase animals were dosed and blood samples, urine and feces were collected at 18 predetermined intervals over 8 days. In both phases, at least 5 animals per sex received oral doses of 200 mg/kg, while 5 males each received 20 mg/kg by either a single oral or i.v. administration. Urine, feces, expired air, tissues and serial blood samples were collected and analyzed for total radioactivity. Metabolites of tris (1-chloro-2-propyl)phosphate were isolated, quantitated, and identified in the urine and feces of rats...Identifiable metabolites accounted for 75-78.5% of urinary and fecal radiocarbon at both doses in both sexes 0,0-[bis(l-chloro-2-propyl)]-0-(2-proprionic acid) phosphate was identified as a major metabolite and accounted for over 50% of the dose in the urine and feces of both sexes at both dose levels.

Wikipedia

Tris(2-chloroisopropyl)phosphate

Biological Half Life

The terminal (plasma) half-life was 48.7 +/- 6.0 hours.
After a single oral dose of (14)C-labelled TMCPP in rats, the biological half-times in blood were 12 hours (first phase) and 59 hours (second phase), respectively. In human pooled milk collected from Swedish women after delivery of their first babies in 1997-2006, levels of tris(1-chloro-2-propyl) phosphate were 22-82 ng/g lipid.

Methods of Manufacturing

TMCPP is produced by the reaction of phosphorus oxychloride and propylene oxide. The most abundant isomer in commercial products is the branched isomer, tris(1-chloro-2-propyl) phosphate.

General Manufacturing Information

Paint and Coating Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Adhesive Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Construction
Custom Compounding of Purchased Resins
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Wood Product Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
2-Propanol, 1-chloro-, 2,2',2''-phosphate: ACTIVE
... preferred additive for rigid urethane foams where favorable price and good storage stability in the isocyanate or the polyol-catalyst mixture are required. It is used in isocyanate foam to reduce friability and brittleness and is also used in flexible urethane foams in combination with melamine
Tris(monochloropropyl) phosphates theoretically comprise four different symmetrical isomers...Although tris(1-chloro-2-propyl) phosphate (CAS No. 13674-84-5) is the most abundant isomer in commercial products, companies have tended to refer to their product by the name tris(2-chloropropyl) phosphate (TCPP), though that name refers to CAS No. 6145-73-9. This has led to a considerable degree of uncertainty in the literature and toxicity databases as to the identity of the substance that has undergone toxicity testing.
TMCPP was commercialized in the mid-1960s and production increased by about 4 % per year the next 30 years. In 2002, Finland had the highest use (among the Nordic countries) with 1 000 tonnes/year and Sweden the lowest with 100 tonnes/year. The major use of TMCPP is as a flame retardant, mainly in polyurethane foams. The highest TMCPP level was reported from a polyurethane foam filler (180 g/kg). Lower concentrations were reported from polyurethane- containing carpet backing (13 g/kg), mattresses (1.5 g/kg) and wallpaper of glass fibre (1 g/kg) (98). TMCPP has been found to be emitted from upholstery at rates of up to 77 ug/m2/hour.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Last modified: 08-15-2023

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